molecular formula C6H3Br2F9 B1596705 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane CAS No. 236736-19-9

5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane

Cat. No.: B1596705
CAS No.: 236736-19-9
M. Wt: 405.88 g/mol
InChI Key: ABBOXTQECRSSQR-UHFFFAOYSA-N
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Description

5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane is a fluorinated organic compound with the molecular formula C6H3Br2F9. This compound is characterized by its high fluorine content and the presence of two bromine atoms on the hexane ring. It is a part of the broader class of perfluorinated compounds, which are known for their unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane typically involves the fluorination of hexane derivatives followed by bromination. The process requires stringent reaction conditions, including the use of strong fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2), and controlled temperatures to ensure selective fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in specialized reactors designed to handle highly reactive fluorinating agents. The process involves multiple stages, including the initial fluorination of hexane, purification of the intermediate products, and subsequent bromination to introduce the bromine atoms. The entire process is monitored to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, often involving halide ions or other nucleophiles under various conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction typically results in the formation of partially fluorinated or non-fluorinated derivatives.

  • Substitution: Substitution reactions can produce a variety of halogenated or functionalized products.

Scientific Research Applications

Chemistry: In chemistry, 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane is used as a building block for the synthesis of more complex fluorinated molecules. Its high fluorine content makes it valuable in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Biology: In biological research, this compound serves as a precursor for the synthesis of fluorinated biomolecules, which are used in studying biological processes and developing new pharmaceuticals.

Medicine: The compound's unique properties make it useful in the design of fluorinated drugs, which can exhibit improved pharmacokinetic profiles and enhanced efficacy.

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, including surfactants and lubricants. Its resistance to degradation and high thermal stability make it ideal for applications requiring robust performance under extreme conditions.

Mechanism of Action

The mechanism by which 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane exerts its effects depends on its specific application. In the context of pharmaceuticals, the compound may interact with biological targets through its fluorinated structure, which can enhance binding affinity and selectivity. The exact molecular targets and pathways involved would vary based on the specific biological or chemical system under study.

Comparison with Similar Compounds

  • 1,2-Dibromo-3,3,4,4,5,5,6,6,6-nonafluorohexane

  • 1,6-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane

  • 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Uniqueness: 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane stands out due to its specific placement of bromine atoms and the high degree of fluorination. This combination of elements imparts unique chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications.

Properties

IUPAC Name

5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F9/c7-1-2(8)3(9,10)4(11,12)5(13,14)6(15,16)17/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBOXTQECRSSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371599
Record name 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236736-19-9
Record name 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=236736-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
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5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
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5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
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5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
Reactant of Route 5
5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
Reactant of Route 6
5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane

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